molecular formula C17H14Cl2F3NO3 B2413834 2-(2,4-dichlorophenoxy)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide CAS No. 1351620-51-3

2-(2,4-dichlorophenoxy)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide

Cat. No.: B2413834
CAS No.: 1351620-51-3
M. Wt: 408.2
InChI Key: AXZVBCNQHJRURX-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide is a synthetic organic compound It is characterized by the presence of dichlorophenoxy and trifluorohydroxyphenylpropyl groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide typically involves the following steps:

    Formation of 2,4-dichlorophenoxyacetic acid: This can be achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.

    Synthesis of 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine: This intermediate can be prepared by the reaction of trifluoroacetophenone with ammonia and subsequent reduction.

    Coupling Reaction: The final step involves the coupling of 2,4-dichlorophenoxyacetic acid with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or H₂/Pd (Hydrogen gas with palladium catalyst) are commonly employed.

    Substitution: Nucleophiles such as NaOH (Sodium hydroxide) or NH₃ (Ammonia) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-(2,4-dichlorophenoxy)-N-(3,3,3-trifluoro-2-oxo-2-phenylpropyl)acetamide.

    Reduction: Formation of 2-(2,4-dichlorophenoxy)-N-(3,3,3-trifluoro-2-amino-2-phenylpropyl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or inhibitor in biochemical studies.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A precursor in the synthesis of the target compound.

    3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine: An intermediate in the synthesis.

    N-(2,4-dichlorophenoxy)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide: A structural isomer.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide is unique due to the presence of both dichlorophenoxy and trifluorohydroxyphenylpropyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2F3NO3/c18-12-6-7-14(13(19)8-12)26-9-15(24)23-10-16(25,17(20,21)22)11-4-2-1-3-5-11/h1-8,25H,9-10H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZVBCNQHJRURX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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